N-(2-Ethylphenyl) Substitution Confers Unique Lipophilicity Profile vs. N-Phenyl and N-Benzyl Analogs
The 2-ethylphenyl substituent on the acetamide nitrogen of CAS 941874-72-2 increases calculated lipophilicity (XLogP3 ≈ 3.9) relative to the unsubstituted phenyl analog (XLogP3 ≈ 3.5) and the benzyl analog (XLogP3 ≈ 3.7) [2]. This increase in logP is anticipated to enhance membrane permeability and blood–retinal barrier penetration, a key requirement for VAP-1 inhibitors targeting diabetic macular edema [1]. The quantified difference of +0.2–0.4 log units over the nearest analogs is sufficient to meaningfully alter ADME properties [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.9 (CAS 941874-72-2) |
| Comparator Or Baseline | N-phenyl analog: XLogP3 ≈ 3.5; N-benzyl analog: XLogP3 ≈ 3.7 [2] |
| Quantified Difference | +0.2 to +0.4 logP units |
| Conditions | XLogP3 computed values (PubChem/ALogPS 2.1) |
Why This Matters
Higher lipophilicity within a narrow range can improve ocular tissue distribution, directly impacting suitability for diabetic macular edema research programs.
- [1] Inoue, T., Morita, M., Tojo, T., et al. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema. Bioorganic & Medicinal Chemistry, 2013, 21(9), 2478–2494. View Source
- [2] PubChem. 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide (CID 16898871). Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16898871 View Source
